molecular formula CHAs B14366376 Methylidynearsane CAS No. 93469-40-0

Methylidynearsane

Cat. No.: B14366376
CAS No.: 93469-40-0
M. Wt: 87.940 g/mol
InChI Key: GMOSHKMTZAXKIA-UHFFFAOYSA-N
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Description

Methylidynearsane (CHAs), a hypothetical organoarsenic compound, is theorized to consist of a methylidyne group (CH) bonded to an arsenic atom. Organoarsenicals are notable for their roles in industrial applications, agriculture (e.g., herbicides), and historical medicinal uses, though their toxicity profiles necessitate careful handling .

Properties

CAS No.

93469-40-0

Molecular Formula

CHAs

Molecular Weight

87.940 g/mol

IUPAC Name

methylidynearsane

InChI

InChI=1S/CHAs/c1-2/h1H

InChI Key

GMOSHKMTZAXKIA-UHFFFAOYSA-N

Canonical SMILES

C#[As]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylidynearsane can be synthesized through various methods. One common approach involves the reaction of arsine (AsH₃) with a carbon source under specific conditions. For example, the reaction of arsine with acetylene (C₂H₂) in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of trimethylarsine (As(CH₃)₃) with a carbon source like acetylene under controlled conditions .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its highly reactive nature and limited applications. laboratory-scale synthesis typically involves the use of specialized equipment to handle the toxic and reactive intermediates safely.

Chemical Reactions Analysis

Types of Reactions

Methylidynearsane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form arsenic-containing oxides.

    Reduction: It can be reduced to form simpler arsenic compounds.

    Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while reduction can produce simpler arsenic hydrides.

Scientific Research Applications

Methylidynearsane has several applications in scientific research:

Mechanism of Action

The mechanism by which methylidynearsane exerts its effects is primarily through its highly reactive carbon-arsenic triple bond. This bond can interact with various molecular targets, leading to the formation of new compounds. The exact pathways and molecular targets involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Methylidynearsane’s closest analogs include cacodylic acid (dimethylarsinic acid, (CH₃)₂AsOOH) and methanearsonic acid (CH₃AsO(OH)₂). Key distinctions arise in molecular geometry, polarity, and stability:

Compound Molecular Formula Arsenic Oxidation State Key Functional Groups Stability in Aqueous Media
This compound (CHAs) CHAs +1 C≡As-H Low (prone to hydrolysis)
Cacodylic acid C₂H₇AsO₂ +3 As-O-OH Moderate
Methanearsonic acid CH₅AsO₃ +5 As-O-OH High

Sources : Inferred from arsenic chemistry principles and data on organic arsenicals .

Toxicity and Environmental Impact

  • This compound : Theoretical models suggest high acute toxicity due to arsenic release upon decomposition. Similar to arsine (AsH₃), it may disrupt cellular respiration by binding to hemoglobin .
  • Cacodylic acid: Moderately toxic (LD₅₀ ~ 2,600 mg/kg in rats). Chronic exposure linked to skin lesions and carcinogenicity .
  • Methanearsonic acid : Lower acute toxicity (LD₅₀ ~ 4,500 mg/kg in rats) but persistent in soil, posing groundwater contamination risks .

Research Findings and Challenges

Analytical Characterization

Chemical analysis of organoarsenicals faces challenges in sample preparation and detection. For example:

  • Extraction difficulties : Matrix-bound arsenic in articles (e.g., treated wood) may yield incomplete or artifact-prone results during analysis .
  • Detection limits : Advanced techniques like HPLC-ICP-MS are required to distinguish this compound from degradation products .

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